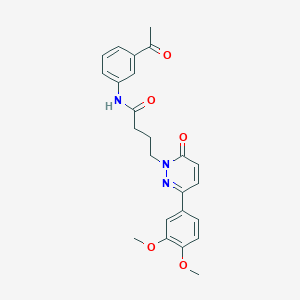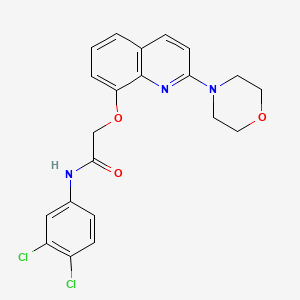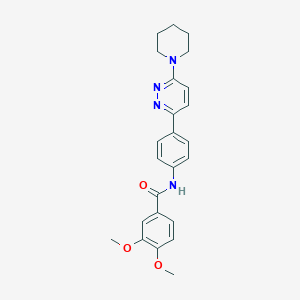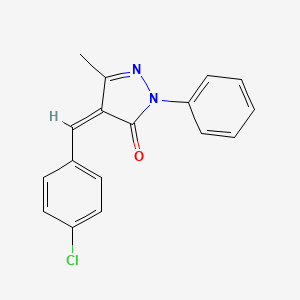![molecular formula C22H20N4O3 B2726141 2-(3-hydroxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539847-73-9](/img/structure/B2726141.png)
2-(3-hydroxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions or cyclization reactions involving appropriate precursors. For example, one approach involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Scientific Research Applications
Tubulin Polymerization Inhibition and Anticancer Activity
Research has shown that derivatives of triazoloquinazolinone, including compounds with 3-hydroxy-4-methoxy properties, are potent inhibitors of tubulin assembly and exhibit significant anticancer activity across various cancer cell lines. These compounds have been found to induce cell shape changes and inhibit cell migration and tube formation in human umbilical vein endothelial cells (HUVECs), suggesting potential as vascular disrupting agents in cancer treatment (Driowya et al., 2016).
H1-Antihistaminic Activity
A class of compounds within the triazoloquinazolinone framework has been identified as new H1-antihistaminic agents. These compounds demonstrated significant protection against histamine-induced bronchospasm in animal models, with minimal sedative effects compared to standard treatments, indicating their potential as novel H1-antihistamines for allergic conditions (Alagarsamy et al., 2009).
Molecular Structure and Docking Studies
Synthesis and structural analysis of triazoloquinazolinone derivatives have been conducted, revealing their interaction with specific proteins. Molecular docking studies suggest favorable interactions between these compounds and the SHP2 protein, indicating potential inhibitory activity against this target, which could be beneficial in treating diseases associated with SHP2 dysfunction (Wu et al., 2022).
Antimicrobial Activity
Some novel quinazolinones fused with triazole rings have demonstrated significant antimicrobial activity against various gram-negative and gram-positive bacteria, as well as fungi. This suggests the potential use of these compounds in developing new antimicrobial agents to combat resistant microbial strains (Pandey et al., 2009).
Antihypertensive Activity
Compounds synthesized from the triazoloquinazolinone scaffold have shown notable antihypertensive effects in spontaneously hypertensive rats (SHR), indicating their potential application in the management of hypertension. Among these, specific derivatives exhibited higher antihypertensive activity than prazosin, a known antihypertensive drug (Alagarsamy & Pathak, 2007).
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-29-16-10-8-13(9-11-16)20-19-17(6-3-7-18(19)28)23-22-24-21(25-26(20)22)14-4-2-5-15(27)12-14/h2,4-5,8-12,20,27H,3,6-7H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYRELADKXNHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2726060.png)



![3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyano-2-butenamide](/img/structure/B2726064.png)

![(11Z)-N-(4-fluorophenyl)-11-[(3-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2726066.png)
![(4-Methylphenyl)[(5-{[(4-methylphenyl)amino]sulfonyl}naphthyl)sulfonyl]amine](/img/structure/B2726071.png)
![2-(isopropylthio)-8,8-dimethyl-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2726072.png)
![1-{4-[(difluoromethyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2726073.png)
![2-[[3-(3,4-Dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2726074.png)
![N-cyclohexyl-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2726076.png)
![5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2726080.png)
